2-Methoxy-5-sulfamoylbenzoic acid

Description

The exact mass of the compound 2-Methoxy-5-sulfamoylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-5-sulfamoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-sulfamoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAILWDRVDGLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944759 | |

| Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22117-85-7 | |

| Record name | 5-(Aminosulfonyl)-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22117-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022117857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulphamoyl-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-SULFAMOYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK66UU128U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern medicinal chemistry, 2-Methoxy-5-sulfamoylbenzoic acid holds a significant position in the synthesis of a range of pharmacologically active molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a detailed exploration of its chemical and physical properties, an in-depth look at its synthesis, and a discussion of its primary applications. The information presented herein is curated to be a practical and authoritative resource, empowering scientists to leverage the full potential of this versatile intermediate.

Chemical Identity and Structure

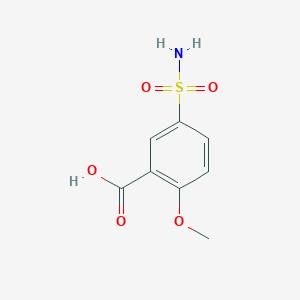

2-Methoxy-5-sulfamoylbenzoic acid is a sulfonamide and a benzoic acid derivative. Its structure is characterized by a benzene ring substituted with a methoxy group, a carboxylic acid group, and a sulfamoyl group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-methoxy-5-sulfamoylbenzoic acid[1] |

| CAS Number | 22117-85-7[1][2] |

| Molecular Formula | C₈H₉NO₅S[1][2] |

| Molecular Weight | 231.23 g/mol [1] |

| Synonyms | 5-(Aminosulfonyl)-2-methoxybenzoic acid, 2-Methoxy-5-sulfonamidobenzoic acid, Sulpiride impurity D[1][2] |

The spatial arrangement of the functional groups on the benzene ring is crucial for its reactivity and its utility as a synthetic intermediate. The ortho-methoxy group influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, while the sulfamoyl group at the para-position to the methoxy group is a key functional handle for further chemical modifications.

Figure 1. 2D Chemical Structure of 2-Methoxy-5-sulfamoylbenzoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methoxy-5-sulfamoylbenzoic acid is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 220.0 to 224.0 °C | |

| pKa | 3.56 ± 0.10 (Predicted) | Chemicalize |

| Solubility | Slightly soluble in DMSO and Methanol | Various Supplier Data |

| Appearance | White to light yellow powder or crystal |

The acidic nature of the carboxylic acid group, indicated by its predicted pKa, and its limited solubility in common organic solvents are important considerations for reaction design and purification processes.

Spectroscopic Characterization

Note on Spectroscopic Data: Researchers should be aware that while predicted spectra can be useful, experimental verification is always recommended for unambiguous structure elucidation.

Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid

The synthesis of 2-Methoxy-5-sulfamoylbenzoic acid is a multi-step process that has been the subject of various patents and publications, reflecting its industrial importance. A common synthetic route starts from salicylic acid.

General Synthetic Pathway

The synthesis generally involves the following key transformations:

-

Methylation: The phenolic hydroxyl group of salicylic acid is methylated to form 2-methoxybenzoic acid.

-

Chlorosulfonation: The aromatic ring of 2-methoxybenzoic acid is chlorosulfonated to introduce a chlorosulfonyl group.

-

Amination: The chlorosulfonyl group is then reacted with ammonia to form the sulfamoyl group.

Caption: General synthetic workflow for 2-Methoxy-5-sulfamoylbenzoic acid starting from salicylic acid.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on established chemical principles and patent literature. Note: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Methylation of Salicylic Acid

-

Dissolve salicylic acid in a suitable solvent (e.g., acetone).

-

Add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

-

Add a methylating agent (e.g., dimethyl sulfate) dropwise at a controlled temperature.

-

Monitor the reaction by TLC until completion.

-

Work up the reaction mixture to isolate 2-methoxybenzoic acid.

Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

-

Carefully add 2-methoxybenzoic acid to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).

-

Allow the reaction to proceed at a controlled temperature until the starting material is consumed.

-

Quench the reaction by slowly pouring the mixture onto crushed ice.

-

Filter the resulting precipitate and wash with cold water to obtain the crude 2-methoxy-5-chlorosulfonylbenzoic acid.

Step 3: Amination of 2-Methoxy-5-chlorosulfonylbenzoic Acid

-

Suspend the crude 2-methoxy-5-chlorosulfonylbenzoic acid in a suitable solvent (e.g., aqueous ammonia).

-

Stir the mixture at a controlled temperature. The amination can also be carried out using ammonia gas bubbled through a solution of the starting material.

-

Monitor the reaction for the formation of the sulfonamide.

-

Acidify the reaction mixture to precipitate the final product, 2-Methoxy-5-sulfamoylbenzoic acid.

-

Filter, wash, and dry the product. Recrystallization from a suitable solvent may be necessary for purification.

Applications in Drug Development

The primary and most significant application of 2-Methoxy-5-sulfamoylbenzoic acid is as a key intermediate in the synthesis of the antipsychotic drug sulpiride and its enantiomer, levosulpiride .

Synthesis of Sulpiride

In the synthesis of sulpiride, the carboxylic acid group of 2-Methoxy-5-sulfamoylbenzoic acid is activated and then coupled with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.

Caption: Key coupling reaction in the synthesis of Sulpiride.

This amide bond formation is a critical step, and various coupling reagents can be employed to facilitate this transformation efficiently. The resulting molecule, sulpiride, is a selective dopamine D2 receptor antagonist used in the treatment of schizophrenia and other psychiatric disorders.

Safety and Handling

2-Methoxy-5-sulfamoylbenzoic acid is an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 3: Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Handling Precautions:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methoxy-5-sulfamoylbenzoic acid is a cornerstone intermediate for the pharmaceutical industry, particularly in the synthesis of sulpiride-based drugs. Its well-defined chemical structure and predictable reactivity make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a practical look at its synthesis, and its critical role in drug development. A thorough understanding of this molecule is essential for any scientist working in the field of organic and medicinal chemistry.

References

-

2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601. PubChem. [Link]

-

METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Loba Chemie. (2018-07-26). [Link]

-

Methyl 2-Methoxy-5-Sulfamoylbenzoate | CAS#:33045-52-2. Chemsrc. [Link]

-

Methyl 2-methoxy-5-aminosulfonylbenzoate. PharmaCompass. [Link]

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Human Metabolome Database. [Link]

-

Methyl 5-sulfamoyl-o-anisate | C9H11NO5S | CID 118390. PubChem. [Link]

-

2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. Madhav Chemical. [Link]

Sources

An In-depth Technical Guide on 2-Methoxy-5-sulfamoylbenzoic Acid

<-3a--22_in-depth_technical_guide_on_2-methoxy-5-sulfamoylbenzoic_acid_22_cas_22117-85-7="">

CAS Number: 22117-85-7

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-sulfamoylbenzoic acid, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it elucidates the compound's significant role as a metabolite and a crucial building block in the synthesis of antipsychotic drugs, such as Sulpiride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable information for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

2-Methoxy-5-sulfamoylbenzoic acid is a sulfonamide and benzoic acid derivative. Its strategic placement of methoxy, sulfamoyl, and carboxylic acid functional groups on the benzene ring makes it a versatile intermediate for organic synthesis.

IUPAC Name: 2-methoxy-5-sulfamoylbenzoic acid[1]

Synonyms: 5-(Aminosulfonyl)-2-methoxybenzoic acid, 5-Sulphamoyl-2-Methoxy benzoic acid[2]

Molecular Formula: C₈H₉NO₅S[1][2][3]

Chemical Structure:

Figure 1: Chemical structure of 2-Methoxy-5-sulfamoylbenzoic acid.

The physicochemical properties of 2-Methoxy-5-sulfamoylbenzoic acid are summarized in the table below, providing essential data for handling, storage, and application.

| Property | Value | Source |

| Molecular Weight | 231.23 g/mol | [1] |

| CAS Number | 22117-85-7 | [1][2] |

| Physical State | Solid | |

| Purity | ≥97.0% | |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |

Synthesis and Manufacturing

The synthesis of 2-Methoxy-5-sulfamoylbenzoic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route starts from 4-methoxybenzenesulfonamide.

A patented method outlines the following steps:

-

Bromination: 4-methoxybenzenesulfonamide undergoes bromination with bromine in the presence of a reducing agent to yield 3-bromo-4-methoxybenzenesulfonamide.

-

Cyanation: The resulting bromo-compound reacts with cuprous cyanide in a substitution reaction to form 3-cyano-4-methoxybenzenesulfonamide.

-

Alcoholysis: The cyano-derivative is then subjected to alcoholysis with methanol under acidic catalysis to produce 2-methoxy-5-sulfonamide methyl benzoate.

-

Hydrolysis and Acidification: Finally, the methyl benzoate ester is hydrolyzed under alkaline conditions, followed by acidification to yield the target compound, 2-methoxy-5-sulfamoylbenzoic acid[4].

This method is noted for its mild reaction conditions and operational simplicity[4].

Figure 2: Synthesis workflow of 2-Methoxy-5-sulfamoylbenzoic acid.

Analytical Methodologies

Accurate analytical methods are crucial for the quality control of 2-Methoxy-5-sulfamoylbenzoic acid, especially when it is used as a pharmaceutical intermediate or reference standard. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for purity assessment.

Typical HPLC Conditions: A patent for the synthesis of the methyl ester provides the following HPLC conditions for content determination, which can be adapted for the carboxylic acid:

-

Mobile Phase: 700 mL water and 200 mL methanol

-

Detection Wavelength: 240 nm

-

Flow Rate: 1.0 mL/min

-

Sample Preparation: 0.01 g of the sample diluted to 25 mL with the mobile phase

-

Injection Volume: 5 µL[5]

For structural confirmation and characterization, a comprehensive data package is typically provided, which includes:

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

-

Thermogravimetric Analysis (TGA)[6]

Figure 3: Analytical workflow for quality control.

Applications and Significance in Drug Development

2-Methoxy-5-sulfamoylbenzoic acid holds significant importance in the pharmaceutical sector, primarily as a key intermediate and a known metabolite.

-

Intermediate for Sulpiride: It is a crucial intermediate in the synthesis of Sulpiride and Levosulpiride, which are antipsychotic drugs used to treat psychiatric disorders like schizophrenia and depression[5][7][8][9]. The methyl ester of the title compound, methyl 2-methoxy-5-sulfamoylbenzoate, is also a key intermediate for these drugs[5][7][9][10][11].

-

Metabolite of Sulpiride: 2-Methoxy-5-sulfamoylbenzoic Acid has been identified as a metabolite of the antipsychotic drug, Sulpiride[8].

-

Reference Standard: Due to its role as an impurity and intermediate, it is used as a reference standard for analytical method development, validation, and quality control during the synthesis and formulation stages of related drug products[2][6]. It is specifically listed as Sulpiride EP impurity D[6].

-

Furosemide Synthesis: While not a direct precursor, this compound shares structural similarities with intermediates in the synthesis of Furosemide, a potent diuretic[12][13][14][15]. The core 5-sulfamoylbenzoic acid structure is fundamental to the synthesis of Furosemide and its impurities[12][16][17][18][19][20].

Safety and Handling

Based on aggregated GHS information, 2-Methoxy-5-sulfamoylbenzoic acid is associated with the following hazards:

-

Harmful if swallowed[1]

-

Causes skin irritation[1]

-

Causes serious eye irritation[1]

-

May cause respiratory irritation[1]

Recommended Precautions for Safe Handling:

-

Avoid all personal contact, including inhalation[21].

-

Use in a well-ventilated area[21].

-

Wear protective gloves, protective clothing, and eye/face protection[1][21].

Storage:

In case of a spill, it is advised to clean up immediately, avoid breathing dust, and use dry clean-up procedures[21].

References

- Apollo Scientific. (2023, July 4). 2-Methoxy-5-(methylsulphonyl)benzoic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89601, 2-Methoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

- CN105646294A. (n.d.). Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate. Google Patents.

-

WIPO Patentscope. (n.d.). 111100042 Preparation method of 2-methoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

-

Shubh Life Science. (n.d.). 2-Methoxy-5-Sulfamoyl Benzoic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka. Retrieved from [Link]

-

Loba Chemie. (2018, July 26). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Retrieved from [Link]

- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

-

Axios Research. (n.d.). 5-Sulphamoyl-2-Methoxy benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23046722, 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. Retrieved from [Link]

-

Helvia Principal. (n.d.). Benign-by-design sustainable protocol for the synthesis of furosemide. Retrieved from [Link]

- Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.

-

ResearchGate. (2020, June 25). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN106117168A - A kind of preparation method of furosemide.

- Google Patents. (n.d.). WO1996012714A1 - Process for the preparation of furosemide.

-

Pharmace Research Laboratory. (n.d.). Furosemide EP Impurity A. Retrieved from [Link]

-

SynZeal. (n.d.). Furosemide EP Impurity D. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Furosemide - Impurity A (Freebase). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58344442, Isofurosemide. Retrieved from [Link]

Sources

- 1. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Sulphamoyl-2-Methoxy benzoic acid - CAS - 22117-85-7 | Axios Research [axios-research.com]

- 3. chemscene.com [chemscene.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]

- 8. 2-Methoxy-5-sulfamoylbenzoic acid | 22117-85-7 [chemicalbook.com]

- 9. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 10. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. CN106117168A - A kind of preparation method of furosemide - Google Patents [patents.google.com]

- 15. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 16. pharmaceresearch.com [pharmaceresearch.com]

- 17. Furosemide EP Impurity D | 5046-19-5 | SynZeal [synzeal.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. Isofurosemide | C12H11ClN2O5S | CID 58344442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Furosemide EP Impurity B | CymitQuimica [cymitquimica.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. spectrumchemical.com [spectrumchemical.com]

2-Methoxy-5-sulfamoylbenzoic acid synonyms and IUPAC name

An In-depth Technical Guide to 2-Methoxy-5-sulfamoylbenzoic acid: Synthesis, Applications, and Analysis

Introduction

2-Methoxy-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound of significant interest in the pharmaceutical and fine chemical industries. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block, or key intermediate, in the synthesis of several important drugs. Its molecular architecture, featuring a carboxylic acid, a methoxy group, and a sulfonamide, provides a versatile scaffold for constructing more complex molecules.

This guide provides a comprehensive overview of 2-Methoxy-5-sulfamoylbenzoic acid, tailored for researchers and drug development professionals. We will delve into its chemical identity, explore validated synthetic routes, discuss its primary application in the synthesis of the antipsychotic drug Sulpiride, and outline key analytical methodologies for its characterization.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for regulatory compliance, safety, and scientific reproducibility. The nomenclature and key properties of the title compound are well-established in chemical literature and databases.

IUPAC Name: The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-methoxy-5-sulfamoylbenzoic acid [1].

Synonyms: In commercial and research contexts, this compound is known by several other names, which are crucial to recognize when searching literature and supplier catalogs. These include:

The designation as "Sulpiride Impurity D" in pharmacopeial contexts highlights its close structural relationship to the final drug product and underscores the need for its stringent control during manufacturing[1][3].

Chemical Structure

The structural arrangement of functional groups dictates the molecule's reactivity and physical properties.

Caption: Chemical structure of 2-Methoxy-5-sulfamoylbenzoic acid.

Physicochemical Data Summary

The following table summarizes key identifiers and computed physicochemical properties that are essential for laboratory handling, analytical method development, and process chemistry.

| Property | Value | Source |

| CAS Number | 22117-85-7 | [1][4] |

| Molecular Formula | C₈H₉NO₅S | [1][4] |

| Molecular Weight | 231.23 g/mol | [1] |

| Appearance | White to Light yellow powder/crystal | [2] |

| Melting Point | 220.0 to 224.0 °C | [2] |

| Topological Polar Surface Area (TPSA) | 106.69 Ų | [4] |

| LogP (octanol-water partition coefficient) | 0.0408 | [4] |

Synthesis and Manufacturing Insights

The synthesis of 2-Methoxy-5-sulfamoylbenzoic acid is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A patented method provides a clear and modern approach, avoiding some of the harsher reagents of older, traditional routes[5].

The scientific rationale for this synthetic pathway is the sequential and regioselective introduction of the required functional groups onto a simpler, commercially available starting material. The choice of reagents and reaction conditions is critical for minimizing side-product formation.

Synthetic Workflow Diagram

The overall transformation from the starting material to the final product involves four key chemical reactions.

Caption: Patented synthesis workflow for 2-Methoxy-5-sulfamoylbenzoic acid[5].

Detailed Experimental Protocol

The following protocol is based on the methodology disclosed in patent CN111100042A[5]. This process is designed to be robust and scalable, with mild reaction conditions.

Step 1: Bromination of 4-Methoxybenzenesulfonamide

-

Rationale: To introduce a bromine atom at the position ortho to the methoxy group, which will be subsequently replaced by a nitrile. The presence of a reducing agent helps to control the reactivity of the bromine.

-

Procedure:

-

Charge 4-methoxybenzenesulfonamide and a suitable reducing agent into a reaction vessel.

-

Add a solvent (e.g., a halogenated hydrocarbon or acetic acid).

-

Cool the mixture and slowly add bromine while maintaining the temperature.

-

Allow the reaction to proceed until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work up the reaction mixture to isolate the crude 3-bromo-4-methoxybenzenesulfonamide.

-

Step 2: Cyanation of 3-Bromo-4-methoxybenzenesulfonamide

-

Rationale: A nucleophilic substitution reaction where the bromide is replaced by a cyanide group using cuprous cyanide. This is a common method for introducing a carbon atom that can be further elaborated.

-

Procedure:

-

Combine the 3-bromo-4-methoxybenzenesulfonamide with cuprous cyanide in a high-boiling point polar solvent (e.g., DMF or NMP).

-

Add a catalyst (e.g., a palladium or copper-based catalyst) to facilitate the reaction.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen) for several hours.

-

Upon completion, quench the reaction and perform an extractive workup to isolate 3-cyano-4-methoxybenzenesulfonamide.

-

Step 3: Methanolysis of the Nitrile

-

Rationale: The nitrile group is converted to a methyl ester via acid-catalyzed reaction with methanol. This step builds the methyl benzoate functionality.

-

Procedure:

-

Dissolve the 3-cyano-4-methoxybenzenesulfonamide in an excess of methanol.

-

Add a strong acid catalyst (e.g., sulfuric acid or HCl gas).

-

Heat the mixture to reflux and maintain for the time required for full conversion of the nitrile to the ester.

-

Cool the reaction and neutralize the acid.

-

Isolate the product, 2-methoxy-5-sulfonamide methyl benzoate, typically by crystallization.

-

Step 4: Hydrolysis of the Methyl Ester

-

Rationale: The final step involves the saponification (base-catalyzed hydrolysis) of the methyl ester to the desired carboxylic acid. Subsequent acidification protonates the carboxylate to yield the final product.

-

Procedure:

-

Suspend the methyl ester from Step 3 in an aqueous solution of a base (e.g., sodium hydroxide).

-

Heat the mixture to facilitate the hydrolysis.

-

After the reaction is complete, cool the solution.

-

Carefully acidify the mixture with a strong acid (e.g., hydrochloric acid) until the product precipitates.

-

Filter, wash the solid with water to remove salts, and dry to obtain pure 2-Methoxy-5-sulfamoylbenzoic acid.

-

Application in Pharmaceutical Synthesis

The primary and most well-documented application of 2-Methoxy-5-sulfamoylbenzoic acid is its role as a key intermediate in the production of Sulpiride and its active enantiomer, Levosulpiride[6][7][8]. Sulpiride is an antipsychotic and anti-emetic drug.

The structure of 2-Methoxy-5-sulfamoylbenzoic acid provides the entire substituted benzoyl moiety required for the final drug molecule. The synthesis involves activating the carboxylic acid group and then reacting it with a specific amine side-chain to form an amide bond, which is the final key step in the synthesis of Sulpiride.

Caption: Role as a key intermediate in API synthesis.

Analytical Methodologies

Ensuring the purity and identity of 2-Methoxy-5-sulfamoylbenzoic acid is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose[2].

A self-validating HPLC protocol must have a clear rationale for the chosen conditions to ensure it is fit for purpose—namely, to separate the main component from potential starting materials, intermediates, and degradation products.

Protocol: Purity Determination by HPLC

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase. The components are detected using a UV detector at a wavelength where the analyte has strong absorbance.

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a pH-adjusting acid like phosphoric acid) and an organic modifier like methanol or acetonitrile. A typical starting point could be a 70:30 mixture of water:methanol[9]. The exact ratio should be optimized to achieve good separation.

-

Rationale for Mobile Phase: The aqueous buffer controls the ionization state of the acidic and basic functional groups, influencing retention time. Methanol acts as the organic modifier; adjusting its concentration elutes compounds of different polarities.

-

Flow Rate: 1.0 mL/min[9].

-

Detection Wavelength: 240 nm[9].

-

Rationale for Wavelength: Aromatic compounds with conjugated systems, such as this benzoic acid derivative, typically exhibit strong UV absorbance in the 230-280 nm range. 240 nm is chosen to maximize the signal-to-noise ratio for the analyte.

-

Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in a suitable diluent (e.g., the mobile phase) to a final concentration of ~0.1 mg/mL. Ensure the sample is fully dissolved.

-

Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

According to its Globally Harmonized System (GHS) classification, 2-Methoxy-5-sulfamoylbenzoic acid presents several hazards that necessitate careful handling[1].

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302)[1].

-

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid creating dust when handling the solid material.

-

Store in a cool, dry place in a tightly sealed container.

-

Conclusion

2-Methoxy-5-sulfamoylbenzoic acid is a fine chemical of considerable industrial importance, primarily serving as a non-negotiable precursor in the synthesis of the pharmaceutical Sulpiride. Its well-defined chemical properties and established synthetic pathways make it a reliable building block for drug development professionals. A thorough understanding of its synthesis, analytical control, and safe handling is essential for its effective and safe utilization in a research or manufacturing environment.

References

-

PubChem. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601. National Center for Biotechnology Information. [Link]

-

Shubh Life Science. 2-Methoxy-5-Sulfamoyl Benzoic Acid. [Link]

-

WIPO Patentscope. CN111100042 - Preparation method of 2-methoxy-5-sulfamoylbenzoic acid. [Link]

-

PubChem. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester | C10H13NO5S | CID 23046722. National Center for Biotechnology Information. [Link]

-

FDA Global Substance Registration System. 2-METHOXY-5-SULFAMOYLBENZOIC ACID. [Link]

-

Madhav Chemical. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. [Link]

- Google Patents.

- Patsnap.

- Google Patents.

Sources

- 1. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-5-sulfamoylbenzoic Acid | 22117-85-7 | TCI AMERICA [tcichemicals.com]

- 3. 2-METHOXY-5-SULFAMOYLBENZOIC ACID [drugfuture.com]

- 4. chemscene.com [chemscene.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. 2-Methoxy-5-sulfamoylbenzoic acid | 22117-85-7 [chemicalbook.com]

- 7. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]

- 8. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]

- 9. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

A Guide to the Spectroscopic Characterization of 2-Methoxy-5-sulfamoylbenzoic Acid

Introduction

In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and quality control of chemical entities is paramount. 2-Methoxy-5-sulfamoylbenzoic acid (CAS No: 22117-85-7), a key intermediate and a known impurity of the antipsychotic drug Sulpiride (designated as Sulpiride EP Impurity D), represents a molecule where precise structural elucidation is critical for regulatory compliance and drug safety.[1][2][3] This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure of 2-Methoxy-5-sulfamoylbenzoic acid and its spectral output. The methodologies described herein are grounded in established principles to ensure self-validating and reproducible results.

Molecular Structure and Spectroscopic Implications

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Methoxy-5-sulfamoylbenzoic acid is a tri-substituted benzene ring, featuring a carboxylic acid, a methoxy group, and a sulfonamide group. The interplay of these functional groups dictates the chemical environment of each atom and bond, giving rise to a unique spectroscopic fingerprint.

The IUPAC name for this compound is 2-methoxy-5-sulfamoylbenzoic acid, and its molecular formula is C₈H₉NO₅S, corresponding to a molecular weight of approximately 231.23 g/mol .[3]

Caption: Structure of 2-Methoxy-5-sulfamoylbenzoic acid with key proton groups highlighted.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 2-Methoxy-5-sulfamoylbenzoic acid, the spectrum is expected to show distinct signals for the aromatic, methoxy, carboxylic acid, and sulfonamide protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the compound and allows for the observation of exchangeable protons from the -COOH and -SO₂NH₂ groups.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton is highly deshielded and its signal is typically very broad. |

| ~8.2 | Doublet (d) | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing COOH group, shifting it significantly downfield. It shows coupling to H-4. |

| ~7.9 | Doublet of Doublets (dd) | 1H | H-4 | This proton is ortho to the SO₂NH₂ group and meta to the COOH group. It is coupled to both H-3 and H-6. |

| ~7.3 | Doublet (d) | 1H | H-3 | This proton is ortho to the electron-donating OCH₃ group, shifting it upfield relative to the other aromatic protons. It is coupled to H-4. |

| ~7.2 | Broad Singlet | 2H | SO₂NH₂ | The two protons of the sulfonamide group are exchangeable and often appear as a broad singlet. |

| ~3.9 | Singlet | 3H | OCH₃ | The three equivalent protons of the methoxy group are shielded and appear as a sharp singlet as they have no adjacent protons to couple with. |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

The causality behind these assignments lies in the electronic effects of the substituents. The carboxylic acid and sulfonamide groups are electron-withdrawing, deshielding nearby protons (shifting them downfield). Conversely, the methoxy group is electron-donating, shielding adjacent protons (shifting them upfield). The splitting patterns arise from spin-spin coupling between non-equivalent neighboring protons, providing definitive structural connectivity. The availability of full characterization data, including ¹H NMR, from specialized suppliers confirms these expected features.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the molecule lacks symmetry, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight unique carbon atoms.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~158 | C-2 (C-OCH₃) | Aromatic carbon attached to the oxygen of the methoxy group, shifted downfield. |

| ~138 | C-5 (C-SO₂NH₂) | Aromatic carbon attached to the electron-withdrawing sulfonamide group. |

| ~132 | C-4 | Aromatic CH carbon adjacent to the sulfonamide group. |

| ~130 | C-6 | Aromatic CH carbon adjacent to the carboxylic acid group. |

| ~125 | C-1 (C-COOH) | Quaternary aromatic carbon attached to the carboxylic acid group. |

| ~115 | C-3 | Aromatic CH carbon adjacent to the methoxy group, shifted upfield. |

| ~56 | OCH₃ | The methoxy carbon is shielded and appears in the typical aliphatic region. |

Note: Predicted chemical shifts are estimates.

The availability of advanced NMR data, such as ¹³C NMR, is often included in the Certificate of Analysis for pharmaceutical standards, underscoring its importance for unambiguous identification.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3300 | N-H Stretch | Sulfonamide (-SO₂NH₂) | Medium |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Broad, Strong |

| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |

| 1600, 1480 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~1330, ~1160 | S=O Asymmetric & Symmetric Stretch | Sulfonamide (-SO₂NH₂) | Strong |

| ~1250 | C-O Stretch | Aryl Ether (-O-CH₃) | Strong |

The IR spectrum provides a rapid and reliable confirmation of the key functional groups. The very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The two strong S=O stretching bands are definitive evidence for the sulfonamide group, and the strong C=O stretch confirms the presence of the carboxylic acid. This data is a cornerstone of the characterization package for reference standards.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

| 232.0274 | [M+H]⁺ | Protonated parent molecule (C₈H₁₀NO₅S⁺). The exact mass is a key identifier.[3] |

| 214.0168 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated parent. |

| 186.0219 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |

| 154.0423 | [M+H - SO₂NH₂]⁺ | Loss of the sulfamoyl radical followed by hydrogen rearrangement. |

Under harsher conditions like Electron Ionization (EI), fragmentation would be more extensive. Key fragments would likely arise from the cleavage of the C-S bond and fragmentation of the benzoic acid moiety, analogous to the known fragmentation of benzoic acid itself.[5]

Standard Operating Procedure for Spectroscopic Analysis

To ensure data integrity and reproducibility, a standardized workflow is essential.

Caption: Standard workflow for spectroscopic characterization.

Methodology:

-

Sample Preparation:

-

NMR: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

-

IR (KBr Pellet): Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

MS (Infusion): Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Data Acquisition:

-

NMR: Acquire spectra on a spectrometer with a field strength of at least 400 MHz. Standard experiments should include ¹H, ¹³C, and 2D experiments like COSY and HSQC for complete assignment.

-

IR: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

MS: Infuse the prepared solution into a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, using an ESI source in both positive and negative ion modes to obtain accurate mass measurements.

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

For NMR, reference the spectrum (e.g., to the residual DMSO solvent peak at 2.50 ppm), integrate the signals, and assign the peaks based on their chemical shift and multiplicity.

-

For IR, identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

For MS, determine the accurate mass of the parent ion and propose structures for the major fragment ions.

-

The complete dataset must be consistent with the proposed structure of 2-Methoxy-5-sulfamoylbenzoic acid. This self-validating system ensures the highest level of confidence in the compound's identity and purity.

-

Conclusion

The comprehensive spectroscopic analysis of 2-Methoxy-5-sulfamoylbenzoic acid, integrating NMR, IR, and MS techniques, provides an unambiguous and robust method for its structural confirmation and quality assessment. Each technique offers complementary information, and together they form a powerful analytical toolkit. The predictable patterns, derived from fundamental chemical principles, align with the characterization data provided with pharmaceutical reference standards, ensuring the integrity of this crucial compound in the drug development pipeline.

References

-

SynZeal. (n.d.). Sulpiride Impurities. Retrieved January 4, 2026, from [Link]

-

Veeprho. (n.d.). Sulpiride EP Impurity D | CAS 22117-85-7. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-sulfamoylbenzoic acid. Retrieved January 4, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). Methyl 5-sulfamoyl-o-anisate. Retrieved January 4, 2026, from [Link]

-

Madhav Chemical. (n.d.). 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601. Retrieved January 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

Sources

- 1. Sulpiride Impurities | SynZeal [synzeal.com]

- 2. veeprho.com [veeprho.com]

- 3. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulpiride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility Profile of 2-Methoxy-5-sulfamoylbenzoic Acid in Organic Solvents: A Physicochemical Approach

An In-depth Technical Guide

This guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxy-5-sulfamoylbenzoic acid, a key intermediate and impurity in the synthesis of pharmaceuticals such as Sulpiride. Rather than a simple table of solubility values, this document will equip the research scientist and drug development professional with a deeper understanding of the physicochemical principles governing its solubility, alongside practical, validated methodologies for its empirical determination.

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation development. A thorough understanding of a compound's solubility in various organic solvents is therefore not just academic, but a fundamental requirement for process optimization and successful drug development.

Physicochemical Properties Governing Solubility

The solubility of 2-Methoxy-5-sulfamoylbenzoic acid is dictated by its molecular structure, which features a combination of polar and non-polar groups. Understanding these features is the first step in predicting its behavior in different solvent systems.

-

Molecular Structure: The molecule contains a benzoic acid moiety, a methoxy group, and a sulfonamide group.

-

Ionizable Groups: It possesses two acidic protons: one on the carboxylic acid group (pKa ~3-4) and a less acidic proton on the sulfonamide group (pKa ~9-10). This makes its solubility highly dependent on the pH of the medium. In organic solvents, the degree of ionization will depend on the solvent's own acidity or basicity.

-

Hydrogen Bonding: The carboxylic acid, sulfonamide (both N-H and S=O), and methoxy groups can all participate in hydrogen bonding, acting as both donors and acceptors. This is a primary driver of its solubility in polar, protic solvents.

-

Polarity and Lipophilicity (LogP): The presence of multiple polar functional groups suggests a relatively low LogP value, indicating a preference for more polar environments. However, the benzene ring provides a degree of lipophilicity.

A summary of its key properties is presented below:

| Property | Value / Characteristic | Implication for Solubility |

| IUPAC Name | 2-Methoxy-5-sulfamoylbenzoic acid | - |

| CAS Number | 22120-34-7 | - |

| Molecular Formula | C₈H₉NO₅S | - |

| Molecular Weight | 231.23 g/mol | Influences mass-based solubility measurements. |

| Functional Groups | Carboxylic Acid, Sulfonamide, Methoxy, Benzene Ring | Allows for hydrogen bonding, acid-base interactions, and non-polar interactions. |

| pKa (Carboxylic Acid) | Estimated ~3-4 | Will be deprotonated (anionic) in basic conditions, significantly increasing aqueous solubility. |

| pKa (Sulfonamide) | Estimated ~9-10 | Can be deprotonated under stronger basic conditions. |

| Predicted LogP | Varies by prediction model, generally low. | Suggests higher affinity for polar solvents over non-polar aliphatic solvents. |

Theoretical Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like" and the physicochemical properties outlined above, we can predict the solubility behavior of 2-Methoxy-5-sulfamoylbenzoic acid in different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with the carboxylic acid, sulfonamide, and methoxy groups of the molecule, effectively solvating it.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good to moderate solubility is anticipated. Solvents like DMSO and DMF are excellent hydrogen bond acceptors and have high polarity, which will facilitate the dissolution of the compound. Acetonitrile and acetone, being less polar, are expected to be less effective but still viable solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Poor solubility is predicted. The high polarity and hydrogen bonding capability of 2-Methoxy-5-sulfamoylbenzoic acid are mismatched with the non-polar, van der Waals force-dominant nature of these solvents. The energy required to break the crystal lattice of the solid would not be sufficiently compensated by the weak solute-solvent interactions.

This theoretical assessment provides a strong starting point for solvent selection in synthesis, purification, and formulation.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions must be confirmed by empirical data. The isothermal shake-flask method is a gold-standard, reliable technique for determining the equilibrium solubility of a compound.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Isothermal shake-flask method workflow.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of 2-Methoxy-5-sulfamoylbenzoic acid solid to a series of glass vials, each containing a known volume of a selected organic solvent. An excess is critical to ensure that the resulting solution is saturated.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitation: Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure that the system reaches equilibrium. A preliminary time-to-equilibrium study can validate the required duration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifugation at the same temperature can be used for faster separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Dilution: Accurately dilute the collected sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentration is required for accurate quantification.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Factors Influencing Solubility

Several factors can significantly alter the solubility of 2-Methoxy-5-sulfamoylbenzoic acid.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the process (e.g., crystallization) involves temperature changes.

-

pH and Co-solvents: While less relevant for purely organic solvents, if the solvent system has aqueous or protic components, the pH will be a critical factor. Adjusting the pH to be well above the pKa of the carboxylic acid (>5) will deprotonate it, forming a highly polar carboxylate salt that is significantly more soluble in polar solvents.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form being used in solubility studies.

Conclusion

The solubility of 2-Methoxy-5-sulfamoylbenzoic acid is a complex interplay of its structural features and the properties of the solvent. A strong theoretical understanding based on its physicochemical properties predicts high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar media. However, for process development and regulatory purposes, these predictions must be substantiated with precise, empirical data. The isothermal shake-flask method detailed herein provides a robust and reliable framework for generating such data, ensuring the scientific integrity required for advanced drug development and manufacturing.

References

This section would be populated with specific citations to handbooks of chemistry, pharmaceutical science journals, and regulatory guidelines (e.g., ICH, FDA) that describe the principles of solubility, pKa, LogP, and standard testing methodologies like the shake-flask method.

Biological activity of 2-Methoxy-5-sulfamoylbenzoic acid derivatives

An In-depth Technical Guide on the Biological Activity of 2-Methoxy-5-sulfamoylbenzoic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview of the diverse biological activities of 2-methoxy-5-sulfamoylbenzoic acid derivatives. These compounds, characterized by a core benzoic acid structure with methoxy and sulfamoyl substitutions, have emerged as a versatile scaffold in medicinal chemistry. This document delves into their anticancer, antimicrobial, and anti-inflammatory properties, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. Detailed methodologies for key assays, along with visual representations of signaling pathways and experimental workflows, are provided to support researchers and drug development professionals in this field.

Introduction to 2-Methoxy-5-sulfamoylbenzoic Acid Derivatives

The Core Scaffold: Properties and Significance

2-Methoxy-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H9NO5S.[1] It features a benzoic acid backbone substituted with a methoxy (-OCH3) group at the 2-position and a sulfamoyl (-SO2NH2) group at the 5-position. This scaffold serves as a crucial intermediate in the synthesis of various pharmaceuticals, including sulfa drugs.[2] The presence of the sulfonamide group is a well-known pharmacophore responsible for a range of biological activities, most notably antibacterial effects through the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[3]

Overview of Therapeutic Potential

Derivatives of 2-methoxy-5-sulfamoylbenzoic acid have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery. The therapeutic potential of these compounds extends to oncology, infectious diseases, and inflammatory conditions. Their versatility stems from the ability to modify the core structure at various positions, leading to compounds with tailored affinities for specific biological targets.

Anticancer Activity

The development of novel anticancer agents is a primary focus of modern drug discovery. Derivatives of 2-methoxy-5-sulfamoylbenzoic acid have shown promise as potent and selective anticancer agents through multiple mechanisms of action.

Mechanism of Action: Targeting Key Cancer Pathways

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 2-methoxy-5-sulfamoylbenzoic acid derivatives, specifically 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, have been identified as novel PI3K inhibitors.[4] These compounds have demonstrated significant antiproliferative activity against various human cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), U-87 MG (glioblastoma), and KB (oral carcinoma).[4] Their mechanism of action involves the direct inhibition of PI3K, which in turn suppresses the downstream signaling of AKT and mTOR, ultimately leading to reduced tumor growth.[4]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-methoxy-5-sulfamoylbenzoic acid derivatives.

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain CA isozymes, particularly CA IX, are highly overexpressed in various solid tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[5][6] Consequently, CA IX is a validated target for anticancer drug development.

Derivatives of 2-methoxy-5-sulfamoylbenzoic acid, specifically methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, have been designed as high-affinity and selective inhibitors of CA IX.[6] The primary sulfonamide group on these compounds is a key feature for binding to the zinc ion in the active site of carbonic anhydrases.[6] Variations in substituents on the benzenesulfonamide ring have led to compounds with extremely high binding affinity and selectivity for CA IX over other CA isozymes, which is crucial for minimizing off-target side effects.[6]

Structure-Activity Relationship (SAR) for Anticancer Effects

The anticancer activity of 2-methoxy-5-sulfamoylbenzoic acid derivatives is highly dependent on their structural features. For PI3K inhibitors, the nature of the substituents at the 2 and 3-positions of the benzoic acid ring, as well as the heterocyclic moiety at the 5-position, plays a crucial role in determining their potency and selectivity.[4]

For carbonic anhydrase inhibitors, modifications to the benzene ring of the 5-sulfamoyl-benzoate scaffold have a significant impact on binding affinity and selectivity for CA IX.[6] The introduction of halogen and other substituents can modulate the electronic and steric properties of the molecule, leading to enhanced interactions with the target enzyme.

Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-methoxy-5-sulfamoylbenzoic acid derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The inhibitory activity against PI3K can be determined using various commercially available assay kits, which typically measure the phosphorylation of a substrate by the enzyme.

Protocol (General):

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing the PI3K enzyme and its substrate (e.g., PIP2).

-

Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Detection: After a defined incubation period, stop the reaction and detect the amount of product formed (e.g., PIP3) using a specific antibody or a fluorescent probe.

-

Data Analysis: Determine the IC50 value of the compound for PI3K inhibition.

The inhibition of carbonic anhydrase activity can be measured using a stopped-flow spectrophotometer to monitor the CO2 hydration reaction.

Protocol:

-

Enzyme Preparation: Prepare a solution of the purified CA isozyme (e.g., CA IX) in a suitable buffer.

-

Inhibitor Incubation: Incubate the enzyme with various concentrations of the test compound.

-

Reaction Monitoring: Mix the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.

-

pH Change Measurement: Monitor the change in pH over time using a pH indicator. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the inhibition constant (Ki) from the reaction rates at different inhibitor concentrations.

Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Derivatives of 2-methoxy-5-sulfamoylbenzoic acid have been investigated for their potential as novel antimicrobial compounds.

Mechanism of Action: Targeting Microbial Pathways

The primary mechanism of action for sulfonamide-based antimicrobials is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway of bacteria.[3] By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, thereby disrupting the production of folic acid, which is essential for bacterial growth and replication.

SAR for Antimicrobial Effects

The antimicrobial activity of sulfonamide derivatives is influenced by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. Modifications that enhance the compound's structural similarity to PABA or improve its binding to the active site of DHPS can lead to increased potency.

Experimental Protocols for Evaluating Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Other Biological Activities

Anti-inflammatory Potential

While direct evidence for the anti-inflammatory activity of 2-methoxy-5-sulfamoylbenzoic acid derivatives is still emerging, related benzoic acid derivatives have shown significant anti-inflammatory effects. For example, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate hepatotoxicity through anti-inflammatory and antioxidant mechanisms.[7] This suggests that the 2-methoxybenzoic acid scaffold may contribute to anti-inflammatory properties, which warrants further investigation for its 5-sulfamoyl derivatives.

Inhibition of Other Enzymes

Recent studies have shown that sulfamoylbenzoic acid derivatives can act as inhibitors of other enzymes, such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[8] Certain derivatives have demonstrated potent and selective inhibition of different h-NTPDase isoforms, suggesting their potential in treating diseases where these enzymes are implicated.[8]

Synthesis Strategies

The synthesis of 2-methoxy-5-sulfamoylbenzoic acid derivatives typically involves a multi-step process starting from readily available precursors like salicylic acid. A common synthetic route involves etherification, chlorosulfonation, amination, and finally, modification of the carboxylic acid group.[9]

Caption: General synthetic workflow for 2-methoxy-5-sulfamoylbenzoic acid derivatives.

Conclusion and Future Perspectives

2-Methoxy-5-sulfamoylbenzoic acid derivatives represent a promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents makes them a focal point for future drug discovery and development efforts. Further exploration of their structure-activity relationships, optimization of their pharmacokinetic properties, and investigation into novel biological targets will be crucial for translating their therapeutic potential into clinical applications.

References

- Targets and mechanisms of sulforaphane derivatives obtained from cruciferous plants with special focus on breast cancer - contradictory effects and future perspectives - PubMed. (2019). Biomedicine & Pharmacotherapy.

- Targets and mechanisms of sulforaphane derivatives obtained from cruciferous plants with special focus on breast cancer – contradictory effects and future perspectives - ResearchGate. (2019).

- L-Sulforaphane: mechanism of action and clinical applications - ChemicalBook. (2023). ChemicalBook.

- Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm - MDPI. (2017). MDPI.

- Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC. (2019). PMC.

- 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid; 5-Sulfamoyl-o-anisic Acid-d3 - Smolecule. (n.d.). Smolecule.

- Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed. (2014). European Journal of Medicinal Chemistry.

- 2-Methoxy-5-sulfamoylbenzoic acid | 22117-85-7 | IM145487 - Biosynth. (n.d.). Biosynth.

- 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem - NIH. (n.d.). PubChem.

- Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed. (2021).

- 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester | C10H13NO5S - PubChem. (n.d.). PubChem.

- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (2023). Bioorganic Chemistry.

- Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - MDPI. (2021). MDPI.

- 2-Methoxy-5-sulfamoylbenzoic Acid - MySkinRecipes. (n.d.). MySkinRecipes.

- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents. (2016).

- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. (2018).

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.).

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. (2023). MDPI.

- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. (2012). European Journal of Medicinal Chemistry.

- Design, Synthesis, and Biological Evaluation of 2-(Benzylsulfonyl)-5-(2-Methoxypyridin-4-yl)-1,3,4-Oxadiazole Derivatives as Novel Herbicides | Request PDF - ResearchGate. (2025).

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. (2021). MDPI.

- Structure Activity Relationship of USP5 Allosteric Inhibitors - bioRxiv. (2021). bioRxiv.

- Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). Acta Physica Polonica A.

- "The S-Methyl-(2-Methoxycarbonylamino- Benzimidazole-5) Thiosulfonate as Potential Anticancer Agents" | Request PDF - ResearchGate. (2025).

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (2022). MDPI.

- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - Semantic Scholar. (2022). Semantic Scholar.

- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF - ResearchGate. (2025).

- 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed. (2017).

- A Comparative Analysis of 2,4,5-Trimethoxybenzoic Acid and Its Isomers for Researchers and Drug Development Professionals - Benchchem. (n.d.). Benchchem.

- Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed. (2023). Immunopharmacology and Immunotoxicology.

- Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv

- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed. (2021).

- 2-Methoxy-5-sulfamoylbenzoic Acid 22117-85-7 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Tokyo Chemical Industry Co., Ltd..

Sources

- 1. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-5-sulfamoylbenzoic Acid [myskinrecipes.com]

- 3. Buy 2-(Methoxy-d3)-5-sulfamidobenzoic Acid; 2-(Methoxy-d3)-5-sulfonamidobenzoic Acid; 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid; 5-Sulfamoyl-o-anisic Acid-d3 [smolecule.com]

- 4. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Cornerstone of Modern Therapeutics: A Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid in Medicinal Chemistry

Introduction: The Unassuming Architect of Diverse Pharmacophores

In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile building blocks, enabling the synthesis of a wide array of therapeutic agents. 2-Methoxy-5-sulfamoylbenzoic acid is one such unassuming yet pivotal molecule. Its unique substitution pattern—a methoxy group ortho to a carboxylic acid and a sulfamoyl group para to the methoxy group—provides a trifecta of functionalities that medicinal chemists have expertly exploited to design drugs targeting a diverse range of biological systems. This technical guide serves as an in-depth exploration of 2-methoxy-5-sulfamoylbenzoic acid as a foundational element in drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, its crucial role in the architecture of key pharmaceuticals, the intricate structure-activity relationships of its derivatives, and detailed protocols for its utilization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₅S | [1] |

| Molecular Weight | 231.23 g/mol | [1] |

| Melting Point | 222 °C | [2] |

| pKa (Predicted) | Not available | |

| LogP (Predicted) | -0.3 | [1] |

| Topological Polar Surface Area | 115 Ų | [1] |

Spectroscopic Data (Predicted)

-